N'-Benzylidene-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.289 g/mol This compound is known for its unique structure, which includes a benzylidene group, a nitrophenoxy group, and an acetohydrazide moiety
Preparation Methods
The synthesis of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide typically involves the reaction of 4-nitrophenoxyacetic acid hydrazide with benzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating certain diseases.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide: This compound has a similar structure but includes a benzyloxy group, which may confer different chemical and biological properties.
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide:
Properties
CAS No. |
92555-13-0 |
---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13N3O4/c19-15(17-16-10-12-4-2-1-3-5-12)11-22-14-8-6-13(7-9-14)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ |
InChI Key |
UDVKUGPRSMTULL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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